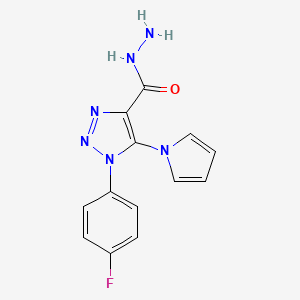

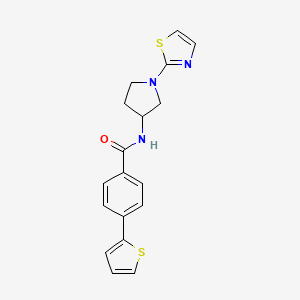

![molecular formula C17H17N3O4S B2467456 1-(4-硝基苄基)-2-(丙磺酰基)-1H-苯并[d]咪唑 CAS No. 886904-94-5](/img/structure/B2467456.png)

1-(4-硝基苄基)-2-(丙磺酰基)-1H-苯并[d]咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazoles are a type of organic compound with a five-membered ring structure, which includes two nitrogen atoms and three carbon atoms . They are key components to functional molecules that are used in a variety of everyday applications .

Synthesis Analysis

The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . The Debus–Radziszewski imidazole synthesis is one method that has been adapted to yield long-chain imidazolium ionic liquids .Molecular Structure Analysis

Imidazoles have a unique structure that allows for a variety of bonds to be formed during their synthesis . This structure also contributes to their wide range of applications.Chemical Reactions Analysis

Imidazoles can undergo a variety of chemical reactions. For example, they can react with benzhydrylium ions in a process that involves both OH-addition and H-abstraction pathways .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazoles can vary greatly depending on their specific structure and substitution patterns . For example, imidazolium acetate ionic liquids with side-chains up to sixteen carbon atoms were found to act as surfactants when dissolved in various solvents .科学研究应用

- Anticancer Agents : Imidazoles can be modified to create novel anticancer drugs. Researchers investigate their effects on cell proliferation, apoptosis, and tumor growth inhibition .

- Antifungal and Antibacterial Agents : Imidazoles exhibit antifungal and antibacterial properties. They are used in medications such as antifungal creams and systemic antifungal drugs .

- Histamine Receptor Modulators : Imidazoles act as histamine H2 receptor antagonists, which are used to treat gastric ulcers and acid-related disorders .

Organic Synthesis and Catalysis

Imidazoles serve as versatile building blocks in organic synthesis and catalysis:

- Cross-Coupling Reactions : Researchers employ imidazoles as ligands in palladium-catalyzed cross-coupling reactions, enabling the formation of complex organic molecules .

- Base Catalysts : Imidazoles can act as base catalysts in various transformations, including Michael additions and Knoevenagel condensations .

Materials Science

Imidazoles contribute to the development of functional materials:

- Luminescent Materials : Certain imidazole derivatives exhibit electroluminescent properties, making them useful in OLEDs (organic light-emitting diodes) and other optoelectronic devices .

Coordination Chemistry

Imidazoles coordinate with metal ions, leading to interesting complexes:

- Metal-Organic Frameworks (MOFs) : Imidazoles are essential components in MOFs, porous materials with applications in gas storage, separation, and catalysis .

Analytical Chemistry

Imidazoles find applications in analytical techniques:

- Chromatography : Imidazole-based stationary phases are used in high-performance liquid chromatography (HPLC) for separating and analyzing compounds .

Photophysics and Photochemistry

Imidazoles exhibit intriguing photophysical properties:

作用机制

未来方向

属性

IUPAC Name |

1-[(4-nitrophenyl)methyl]-2-propylsulfonylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S/c1-2-11-25(23,24)17-18-15-5-3-4-6-16(15)19(17)12-13-7-9-14(10-8-13)20(21)22/h3-10H,2,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUOGYEASNYEOSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-nitrobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

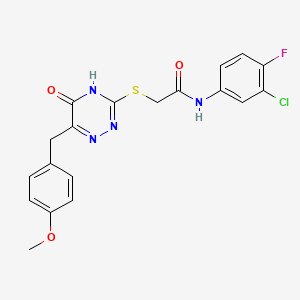

![2-[(2-methoxyethyl)amino]-3-[(1E)-[(2-methoxyethyl)imino]methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2467379.png)

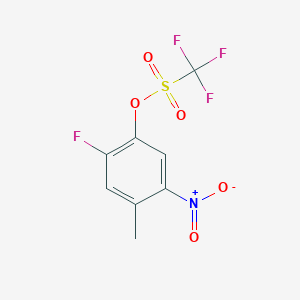

![N-(3-chlorophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2467382.png)

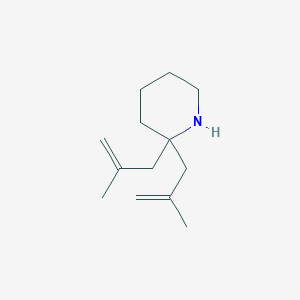

![9-(2-Chloro-6-fluorophenyl)-6-(4-chlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B2467385.png)

![Ethyl 8-oxo-2-oxa-7-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2467386.png)

![(E)-4-(Dimethylamino)-N-[3-(2-methoxyphenyl)cyclobutyl]but-2-enamide](/img/structure/B2467393.png)

![methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2467396.png)